Cas no 102580-65-4 (Butanoic acid,3-methyl-,(1S,3S,5Z,7R,8E,11R,13E,15S,17R,21R,23R,25S)-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-ylester)

Butanoic acid,3-methyl-,(1S,3S,5Z,7R,8E,11R,13E,15S,17R,21R,23R,25S)-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-ylester structure
102580-65-4 structure
Product Name:Butanoic acid,3-methyl-,(1S,3S,5Z,7R,8E,11R,13E,15S,17R,21R,23R,25S)-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-ylester
Numero CAS:102580-65-4
MF:C42H64O15
MW:808.948575019836
CID:175006
PubChem ID:6438934
Update Time:2025-04-19

Butanoic acid,3-methyl-,(1S,3S,5Z,7R,8E,11R,13E,15S,17R,21R,23R,25S)-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-ylester Proprietà chimiche e fisiche

Nomi e identificatori

    • Butanoic acid,3-methyl-,(1S,3S,5Z,7R,8E,11R,13E,15S,17R,21R,23R,25S)-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-ylester
    • Butanoic acid, 3-methyl-, (1S,3S,5Z,7R,8E,11R,13E,15S,17R,21R,23R,25S)-1,11,21-trihydroxy-17-(1R)-1-hydroxyethyl-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxa
    • Butanoic acid,3-methyl-,(1S,3S,5Z,7R,8E,11R,13E,15S,17R,21R,23R,25S)-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-m
    • Butanoic acid,3-methyl-,(1S,3S,5Z,7R,8E,11R,13E,15S,17R,21R,23R,25S)-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxa
    • (5E,13E)-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl 2-methylbutanoate
    • 7-O-Deacetyl-20-de((1-oxo-2,4-octadienyl)oxy)-7-O-(3-methyl-1-oxobutyl)bryostatin 1
    • Bryostatin 1, 7-O-deacetyl-20-de((1-oxo-2,4-octadienyl)oxy)-7-O-(3-methyl-1-oxobutyl)-
    • Bryostatin 10
    • Bryostatin-10
    • Butanoic acid, 3-methyl-, (1S,3S,5Z,7R,8E,11R,13E,15S,17R,21R,23R,25S)-1,11,21-trihydroxy-17-(1R)-1-hydroxyethyl-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo21.3.1.13,7.111,15nonacos-8-en-25-yl ester
    • 102580-65-4
    • Butanoic acid, 3-methyl-, (1S,3S,5Z,7R,8E,11R,13E,15S,17R,21R,23R,25S)-1,11,21-trihydroxy-17-(1R)-1-
    • [(5E,8E,13E)-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2-methylbutanoate
    • Inchi: 1S/C42H64O15/c1-10-24(2)38(48)55-34-21-31-18-28(44)19-37(47)54-33(25(3)43)20-30-15-27(17-36(46)52-9)22-41(49,56-30)39(4,5)12-11-29-13-26(16-35(45)51-8)14-32(53-29)23-42(50,57-31)40(34,6)7/h11-12,16-17,24-25,28-34,43-44,49-50H,10,13-15,18-23H2,1-9H3/b12-11+,26-16-,27-17+
    • Chiave InChI: NJMZVUZEDLKEGZ-XMADZBCLSA-N
    • Sorrisi: O1C2CC(CC(=O)OC(C(C)O)CC3C/C(=C\C(=O)OC)/CC(C(C)(C)C=CC4C/C(=C/C(=O)OC)/CC(CC1(C(C)(C)C(C2)OC(C(C)CC)=O)O)O4)(O)O3)O |t:26|

Proprietà calcolate

  • Massa esatta: 808.42462
  • Massa monoisotopica: 808.424521
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 15
  • Conta atomi pesanti: 57
  • Conta legami ruotabili: 9
  • Complessità: 1550
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 11
  • Conto stereocentrico definito delle obbligazioni: 3
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 214
  • XLogP3: 3.5

Proprietà sperimentali

  • Densità: 1.26
  • Punto di ebollizione: 891.8°Cat760mmHg
  • Punto di infiammabilità: 258.8°C
  • Indice di rifrazione: 1.557
  • PSA: 213.81

Butanoic acid,3-methyl-,(1S,3S,5Z,7R,8E,11R,13E,15S,17R,21R,23R,25S)-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-ylester Letteratura correlata

Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.